2-Methyl-2,5-dihydropyran-6-one
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Overview
Description
2-Methyl-2,5-dihydropyran-6-one is a heterocyclic organic compound that belongs to the class of dihydropyranones It is characterized by a six-membered ring containing one oxygen atom and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5-dihydropyran-6-one can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions can yield the desired compound . Another method includes the use of N-heterocyclic carbene (NHC) precatalysts in reactions involving enals and ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,5-dihydropyran-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while reduction can produce saturated dihydropyran derivatives.
Scientific Research Applications
2-Methyl-2,5-dihydropyran-6-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various organic compounds and heterocycles.
Biology: The compound exhibits biological activities, including antimicrobial and antifungal properties.
Medicine: It is used in the development of pharmaceutical agents due to its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Methyl-2,5-dihydropyran-6-one involves its interaction with molecular targets and pathways within biological systems. The compound’s electrophilic and nucleophilic sites allow it to participate in various biochemical reactions. For instance, it can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects .
Comparison with Similar Compounds
2-Methyl-2,5-dihydropyran-6-one can be compared with other similar compounds, such as:
5,6-Dihydro-2H-pyran-2-one: Another dihydropyranone with similar structural features but different substituents.
4-Methyl-5,6-dihydropyran-2-one: A closely related compound with a methyl group at a different position.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
823-23-4 |
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Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-methyl-2,5-dihydropyran-6-one |
InChI |
InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2-3,5H,4H2,1H3 |
InChI Key |
PDMMTNYAGBLROC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC(=O)O1 |
Origin of Product |
United States |
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